molecular formula C9H15NO4 B2799426 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid CAS No. 1008530-34-4

1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B2799426
CAS No.: 1008530-34-4
M. Wt: 201.222
InChI Key: BPXYDXRQHFUKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO4 It is known for its unique structure, which includes a pyrrolidine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2-carboxylic acid with isopropyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: A related compound with a similar structure but lacking the isopropoxycarbonyl group.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

    Pyrrolidine-2,5-dione: A derivative with a different functional group arrangement.

Uniqueness: 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(2)14-9(13)10-5-3-4-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXYDXRQHFUKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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